3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a sulfonyl group, a fluorophenyl group, and a benzo[d]thiazolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the propanamide moiety under specific reaction conditions such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in an amine derivative .
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is investigated for its properties in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the nitro and fluorophenyl groups can participate in various binding interactions. These interactions can modulate biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: A related compound with a trifluoromethyl group instead of a fluorophenyl group.
4-Fluoro-3-(trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O6S2/c1-27-13-8-11(21(23)24)9-14-16(13)20-17(28-14)19-15(22)6-7-29(25,26)12-4-2-10(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDUYXTBZOZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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